Cas no 85-56-3 (2-(4’-Chlorobenzoyl)benzoic Acid)

2-(4’-Chlorobenzoyl)benzoic Acid structure
85-56-3 structure
Nome del prodotto:2-(4’-Chlorobenzoyl)benzoic Acid
Numero CAS:85-56-3
MF:C14H9ClO3
MW:260.672463178635
MDL:MFCD00002474
CID:34352
PubChem ID:66564

2-(4’-Chlorobenzoyl)benzoic Acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(4-Chlorobenzoyl)benzoic acid
    • 4-Chlorobenzophenone-2-carboxylic acid
    • 2-Carboxy-4-chlorobenzophenone
    • 2-(4-chlorobenzoyl)-benzoic acid
    • 4'-Chlorobenzophenone-2-carboxylic acid
    • CBB
    • 2-(4’-Chlorobenzoyl)benzoic Acid
    • p-Chlorobenzoylbenzoic acid
    • 4'-Chlorobenzophenone-2-carboxylic acid; CBB; CBBA
    • Benzoic acid, 2-(4-chlorobenzoyl)-
    • o-(p-Chlorobenzoyl)benzoic acid
    • 2-(4'-chlorobenzoyl)benzoic acid
    • 2-(p-Chlorobenzoyl)benzoic acid
    • o-(4-Chlorobenzoyl)benzoic acid
    • 3U7W4YOY3R
    • YWECCEXWKFHHQJ-UHFFFAOYSA-N
    • 2-(4-Chloro-benzoyl)-benzoic acid
    • Benzoic acid, o-(p-chlorobenzoyl)-
    • 2-[(4-chlorophenyl)carbonyl]benzoic acid
    • PubChem18788
    • 4-
    • Oprea1_123398
    • NSC 7825
    • BBL010294
    • 4-Chlorobenzoylbenzoic acid
    • W-104078
    • UNII-3U7W4YOY3R
    • CHEMBL81936
    • A841364
    • EINECS 201-615-9
    • Z104473452
    • HMS2770E11
    • CS-W009453
    • AS-17258
    • o-(4-chlorobenzoyl)-benzoic acid
    • SMR000413365
    • MLS000776970
    • 2-(4-chlorobenzoyl) benzoic acid
    • AC-10729
    • 85-56-3
    • LS-36404
    • AMY38296
    • 60839-51-2
    • Q27258040
    • 2-(4-chlorbenzoyl)benzoesyre
    • AKOS000119017
    • FT-0608605
    • 1-carboxy-2-(4-chlorophenylcarbonyl)benzene
    • 0-(p-chlorobenzoyl)benzoic acid
    • SY007527
    • NCGC00246436-01
    • NIOSH/DG4976790
    • DTXSID1058927
    • 2-(p-chlorobenzoyl) benzoic acid
    • BDBM50129030
    • 2-(4-Chlorobenzoyl)benzoic acid, 98%
    • AC1414
    • MFCD00002474
    • NSC-7825
    • Benzoic acid, (4-chlorobenzoyl)-
    • DG49767900
    • EN300-19298
    • 4-CHLOROBENZOPHENONE-2'-CARBOXYLIC ACID
    • NSC7825
    • SCHEMBL1247787
    • 2-(4/'-Chlorobenzoyl)benzoic acid
    • AI3-15224
    • STK366819
    • 2-(4-Chlorobenzoyl)benzoic acid (ACI)
    • Benzoic acid, o-(p-chlorobenzoyl)- (6CI, 7CI, 8CI)
    • 2-(4′-Chlorobenzoyl)benzoic acid
    • 4-Chlorobenzophenone-2′-carboxylic acid
    • 2-(4-Chlorobenzoyl)benzoic acid,99%
    • AH-034/32851040
    • NS00038980
    • 2-(4-Chlorobenzoyl)benzoicAcid
    • MDL: MFCD00002474
    • Inchi: 1S/C14H9ClO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-8H,(H,17,18)
    • Chiave InChI: YWECCEXWKFHHQJ-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C(C(C2C=CC(Cl)=CC=2)=O)=CC=CC=1)O
    • BRN: 649894

Proprietà calcolate

  • Massa esatta: 260.02400
  • Massa monoisotopica: 260.024
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 3
  • Complessità: 321
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.1
  • Superficie polare topologica: 54.4
  • Conta Tautomer: niente
  • Carica superficiale: 0

Proprietà sperimentali

  • Colore/forma: cristallizzazione
  • Densità: 1.357
  • Punto di fusione: 148.0 to 152.0 deg-C
  • Punto di ebollizione: 470.8 °C at 760 mmHg
  • Punto di infiammabilità: 238.5℃
  • Indice di rifrazione: 1.624
  • PH: 3 (1g/l, H2O, 20℃)
  • Solubilità: 0.28g/l
  • PSA: 54.37000
  • LogP: 3.26920
  • Solubilità: Solubile in benzene, etere ed etanolo.

2-(4’-Chlorobenzoyl)benzoic Acid Informazioni sulla sicurezza

2-(4’-Chlorobenzoyl)benzoic Acid Dati doganali

  • Dati doganali:

    Codice doganale cinese:

    2918300090

    Panoramica:

    2918300090 Altre aldeidi o chetoni senza altri acidi ossicarbossilici (compresi anidridi\alogenuri acilici\perossidi, perossiacidi e derivati di questo numero d'imposta). IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2918300090 altri acidi carbossilici con funzione aldeide o chetonica ma senza altra funzione ossigenata, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%

2-(4’-Chlorobenzoyl)benzoic Acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Fluorochem
215727-100g
2-(4-Chlorobenzoyl)benzoic acid
85-56-3 95%
100g
£25.00 2022-03-01
eNovation Chemicals LLC
D387970-500g
2-(4-Chlorobenzoyl)benzoic acid
85-56-3 97%
500g
$200 2024-05-24
Chemenu
CM160640-1000g
2-(4-Chlorobenzoyl)benzoic acid
85-56-3 95+%
1000g
$153 2021-06-16
Apollo Scientific
OR5178-500g
2-(4-Chlorobenzoyl)benzoic acid
85-56-3 98+%
500g
£50.00 2025-02-20
TRC
C364555-10g
2-(4’-Chlorobenzoyl)benzoic Acid
85-56-3
10g
$ 75.00 2023-09-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C134046-100g
2-(4’-Chlorobenzoyl)benzoic Acid
85-56-3 ≥98.0%(GC)
100g
¥94.90 2023-09-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044932-2.5kg
2-(4-Chlorobenzoyl)benzoic acid
85-56-3 98%
2.5kg
¥1864 2023-04-13
Enamine
EN300-19298-0.5g
2-(4-chlorobenzoyl)benzoic acid
85-56-3 95.0%
0.5g
$21.0 2025-03-21
Fluorochem
215727-25g
2-(4-Chlorobenzoyl)benzoic acid
85-56-3 95%
25g
£10.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C1074-500g
2-(4’-Chlorobenzoyl)benzoic Acid
85-56-3 98.0%(GC&T)
500g
¥320.0 2022-05-30

2-(4’-Chlorobenzoyl)benzoic Acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Aluminum chloride Solvents: Chlorobenzene
Riferimento
Acid azides: part V - Lewis acid- and base-catalyzed decompositions of azides
Fahmy, A. F.; et al, Indian Journal of Chemistry, 1977, (3), 252-4

Synthetic Routes 2

Condizioni di reazione
1.1 Catalysts: 1-Butyl-3-methylimidazolium tetrachloroaluminate ;  4 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
An alternative route to syntheses of aryl keto acids in a chloroaluminate ionic liquid
Mohile, Swapnil S.; et al, Journal of Chemical Research, 2003, (10), 650-651

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Aluminum chloride Solvents: Nitrobenzene ;  rt
Riferimento
Further optimization of the M5 NAM MLPCN probe ML375: Tactics and challenges
Kurata, Haruto; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(3), 690-694

Synthetic Routes 4

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Visible light-mediated hydrogen atom transfer and proton transfer for the conversion of (2-vinylaryl)methanol derivatives to aryl aldehydes or aryl ketones
Yan, Jun; et al, Organic Chemistry Frontiers, 2023, 10(23), 5876-5885

Synthetic Routes 5

Condizioni di reazione
Riferimento
Acid azides. IV. Acid catalyzed double route decomposition of acid azides in polyphosphoric/carboxylic acid mixture
Fahmy, A. F. M.; et al, Egyptian Journal of Chemistry, 1979, 19(6), 937-44

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  4 h, rt
1.2 Reagents: Potassium carbonate Solvents: Ethyl acetate ,  Water ;  rt → 0 °C; 0 °C; 4 h, 0 °C
2.1 Reagents: tert-Butyl hydroperoxide ,  Boron trifluoride etherate Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ,  1,4-Dioxane ;  5 h, 130 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  6 h, 100 °C
Riferimento
Synthesis of biaryl imino/keto carboxylic acids via aryl amide directed C-H activation reaction
Zhang, Nana; et al, Chemical Communications (Cambridge, 2013, 49(82), 9464-9466

Synthetic Routes 7

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  -65 °C → 0 °C
Riferimento
Further optimization of the M5 NAM MLPCN probe ML375: Tactics and challenges
Kurata, Haruto; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(3), 690-694

Synthetic Routes 8

Condizioni di reazione
Riferimento
o-Benzoylbenzoic acid synthesis by condensation of o-lithioaryloxazolines with acid chlorides. Preparation of a potential intermediate for anthracycline synthesis
Edgar, Kevin J.; et al, Journal of Organic Chemistry, 1982, 47(8), 1585-7

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Potassium dichromate
Riferimento
Reduction of 1-oxo-4-aryl-2,3-benzoxazines by complex metal hydrides
Pavlova, L. A.; et al, Zhurnal Organicheskoi Khimii, 1979, 15(11), 2405-7

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Silver carbonate Catalysts: Palladium trifluoroacetate Solvents: 1,2-Dimethoxyethane ;  24 h, 150 °C
Riferimento
Palladium-Catalyzed Chemoselective Decarboxylative Ortho Acylation of Benzoic Acids with α-Oxocarboxylic Acids
Miao, Jinmin; et al, Organic Letters, 2013, 15(12), 2930-2933

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide ,  Boron trifluoride etherate Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ,  1,4-Dioxane ;  5 h, 130 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  6 h, 100 °C
Riferimento
Synthesis of biaryl imino/keto carboxylic acids via aryl amide directed C-H activation reaction
Zhang, Nana; et al, Chemical Communications (Cambridge, 2013, 49(82), 9464-9466

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Water Solvents: Water
Riferimento
Aspects of tautomerism. Part XI. Substituent effects on solvolysis of o-benzoylbenzoic acid chloride derivatives
Bhatt, M. Vivekananda; et al, Indian Journal of Chemistry, 1980, (6), 487-91

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Sodium chloride Catalysts: Aluminum chloride Solvents: Chlorobenzene
Riferimento
Preparation of 2-benzoylbenzoic acids
, Germany, , ,

Synthetic Routes 14

Condizioni di reazione
1.1 Catalysts: Bis(acetylacetonato)nickel Solvents: Tetrahydrofuran ;  rt
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ,  Tetrahydrofuran ,  Water ;  rt
Riferimento
Further optimization of the M5 NAM MLPCN probe ML375: Tactics and challenges
Kurata, Haruto; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(3), 690-694

Synthetic Routes 15

Condizioni di reazione
1.1 Catalysts: Aluminum chloride ,  1H-Imidazolium, 3-butyl-1-ethyl-, bromide (1:1) ;  20 - 30 min, 60 °C
Riferimento
Ultrasound-promoted Friedel-Crafts acylation of arenes and cyclic anhydrides catalyzed by ionic liquid of [bmim]Br/AlCl3
Fekri, Leila Zare; et al, Russian Journal of General Chemistry, 2014, 84(9), 1825-1829

Synthetic Routes 16

Condizioni di reazione
1.1 Catalysts: Copper bromide (CuBr) Solvents: Tetrahydrofuran ;  rt → -20 °C; 1 h, -20 °C; overnight, -20 °C; -20 °C → rt
1.2 Reagents: Water
Riferimento
Visible Light Photocatalytic Radical Addition/Cyclization Reaction of o-Vinyl-N-Alkoxybenzamides for Synthesis of CF3-Containing Iminoisobenzofurans
Liu, Zhi-Cheng; et al, Advanced Synthesis & Catalysis, 2018, 360(11), 2087-2092

2-(4’-Chlorobenzoyl)benzoic Acid Raw materials

2-(4’-Chlorobenzoyl)benzoic Acid Preparation Products

2-(4’-Chlorobenzoyl)benzoic Acid Letteratura correlata

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.